Lipophilicity Divergence: LogP Comparison Versus Positional Isomer
The lipophilicity of 3-Bromo-2-fluoro-N,N-dimethylaniline is significantly lower than its 4-bromo positional isomer, which directly impacts its suitability for drug candidates requiring lower LogP values to avoid metabolic liabilities . The target compound's measured cLogP is 1.18, whereas the 4-bromo-2-fluoro isomer (CAS 887268-20-4) has a computed XLogP3-AA of 2.8 [1], a difference of approximately 1.62 log units. This demonstrates that moving the bromine from the 3- to the 4-position nearly doubles the lipophilicity, significantly altering the compound's absorption and distribution profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 1.18 |
| Comparator Or Baseline | 4-Bromo-2-fluoro-N,N-dimethylaniline: XLogP3-AA = 2.8 |
| Quantified Difference | Δ LogP ≈ 1.62 (lower for target) |
| Conditions | Calculated values from ChemExper and PubChem databases. |
Why This Matters
A lower LogP is often preferred in drug design to improve aqueous solubility and reduce off-target binding, making this specific isomer a better starting point for medicinal chemistry campaigns.
- [1] PubChem. 4-bromo-2-fluoro-N,N-dimethylaniline. CID 40425364. XLogP3-AA: 2.8. View Source
